2,7-Dichloro-4-methyl-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloro-4-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYSZGJSZGEBEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365960 | |
| Record name | 2,7-dichloro-4-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80945-85-3 | |
| Record name | 2,7-dichloro-4-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 2,7 Dichloro 4 Methyl 1,3 Benzothiazole
Established Synthetic Pathways and Precursor Chemistry
The traditional synthesis of the 2,7-dichloro-4-methyl-1,3-benzothiazole scaffold generally involves a two-stage approach: the formation of a substituted benzothiazole (B30560) core followed by targeted halogenation. The regiochemistry of the final product is highly dependent on the substitution pattern of the initial precursors.
Cyclization Approaches for the Benzothiazole Core Formation
The construction of the benzothiazole ring system is a cornerstone of its chemistry. A common and versatile method involves the condensation and cyclization of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile.
A plausible precursor for the synthesis of the 7-chloro-4-methyl-1,3-benzothiazole intermediate is 2-amino-3-chloro-6-methylthiophenol. While the direct synthesis of this specific thiophenol is not extensively documented, analogous compounds can be prepared from corresponding anilines. For instance, 2-chloro-6-aminotoluene can undergo diazotization followed by reaction with a sulfur source to introduce the thiol group. google.com
Another established route to a related precursor, 2-amino-4-methyl benzothiazole, starts from o-toluidine. The reaction with sodium thiocyanate (B1210189) in the presence of an acid yields N-o-tolyl thiourea, which can then be cyclized. This cyclization can be achieved through oxidation with bromine in an inert solvent. The resulting 2-amino-4-methyl benzothiazole can then be subjected to further functionalization. google.com Hydrolysis of 2-amino-6-methylbenzothiazole (B160888) can also yield 2-amino-5-methylbenzenethiol, another potential precursor for a methylated benzothiazole core. rsc.org
The general synthesis of benzothiazoles often involves the reaction of 2-aminothiophenols with various reagents like aldehydes, carboxylic acids, or their derivatives. mdpi.comindexcopernicus.com These reactions typically proceed via the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and dehydration or a similar elimination step.
Post-Cyclization Functionalization and Halogenation Strategies
Once the 4-methyl- or 7-chloro-4-methyl-1,3-benzothiazole core is assembled, the next critical step is the introduction of the chlorine atoms at the desired positions. The regioselectivity of halogenation is influenced by the electronic properties of the existing substituents and the reaction conditions.
The direct chlorination of a 4-methyl-1,3-benzothiazole intermediate would likely require careful control to achieve the desired 2,7-disubstitution pattern. Electrophilic aromatic substitution on the benzene (B151609) ring of the benzothiazole nucleus is influenced by the directing effects of the fused thiazole (B1198619) ring and the methyl group. The thiazole ring is generally considered to be electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. The methyl group at the 4-position is an activating, ortho-, para-director. Therefore, direct chlorination could potentially lead to a mixture of products.
A more controlled approach involves the introduction of the chlorine atom at the 2-position. This can often be achieved through different chemical transformations. For example, a 2-amino-benzothiazole can be converted to a 2-halobenzothiazole via a Sandmeyer-type reaction. Alternatively, direct chlorination at the 2-position of the benzothiazole ring can sometimes be achieved using specific chlorinating agents.
The synthesis of related chlorinated benzothiazoles, such as 2-amino-6-fluoro-7-chlorobenzothiazole, has been achieved by the cyclization of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate in the presence of bromine, indicating that the halogen substitution pattern on the aniline (B41778) precursor dictates the final halogenation pattern of the benzothiazole product. researchgate.net This suggests that a key strategy for the synthesis of this compound would be to start with an appropriately substituted aniline or aminothiophenol, such as 2,5-dichloro-4-methylaniline.
Novel and Green Synthetic Approaches
In recent years, there has been a significant drive towards the development of more efficient, environmentally friendly, and atom-economical synthetic methods. These include microwave-assisted synthesis, one-pot multicomponent reactions, and the use of novel catalytic systems.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. The application of microwave energy can accelerate the key steps in benzothiazole synthesis, including condensation and cyclization.
Microwave-assisted synthesis has been successfully employed for the preparation of various benzothiazole derivatives. For instance, the condensation of 2-aminothiophenols with aldehydes can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using a green solvent like glycerol. organic-chemistry.org This approach offers a rapid and environmentally benign alternative to conventional heating methods.
While a specific protocol for the microwave-assisted synthesis of this compound has not been detailed in the literature, it is plausible that this technology could be applied to the cyclization of a suitable precursor like 2-amino-3,6-dichlorotoluene with a thiocyanate source, or the post-cyclization chlorination of a 4-methyl-benzothiazole derivative. Microwave-assisted halogenation reactions are also known to be effective, potentially offering a more controlled and efficient way to introduce the chlorine atoms. nih.gov
One-Pot Multicomponent Reaction Systems
Several one-pot methods for the synthesis of benzothiazoles have been developed. These often involve the in-situ generation of the 2-aminothiophenol or a related intermediate, which then reacts with other components to form the final product. For example, a three-component reaction of an o-iodoaniline, a sulfur source, and an aldehyde can be catalyzed by copper to produce 2-substituted benzothiazoles. google.com
A one-pot synthesis of this compound could be envisioned starting from a readily available precursor like 2,5-dichloro-4-methylaniline. This would involve a sequence of reactions, such as thiocyanation followed by cyclization, all performed in a single reaction vessel. Such a strategy would be highly convergent and atom-economical. The synthesis of related 3,5-dimethyl-4H-1,4-benzothiazines has been achieved in a one-pot reaction, demonstrating the feasibility of this approach for constructing related heterocyclic systems. researchgate.net
Catalytic Methodologies in Benzothiazole Synthesis
The use of catalysts can significantly enhance the efficiency, selectivity, and scope of benzothiazole synthesis. Both metal-based and organocatalysts have been employed to facilitate the key bond-forming reactions.
Catalytic C-H activation and functionalization represent a powerful strategy for the direct introduction of substituents onto the benzothiazole core, avoiding the need for pre-functionalized starting materials. While direct C-H chlorination at the 2 and 7-positions of 4-methyl-1,3-benzothiazole would be an ideal and atom-economical approach, achieving the desired regioselectivity remains a significant challenge. Copper-catalyzed C-H halogenation has been reported for various heterocycles, and with the appropriate directing group or ligand, it may be possible to achieve selective chlorination. beilstein-journals.org
Furthermore, catalysts can be employed in the cyclization step itself. For instance, various Lewis and Brønsted acids can catalyze the condensation of 2-aminothiophenols with carbonyl compounds. mdpi.com Transition metal catalysts, particularly those based on copper and palladium, have been used to promote the intramolecular C-S bond formation in the cyclization of thioanilides to form benzothiazoles. google.com The development of catalysts that can facilitate the synthesis of polysubstituted benzothiazoles with high regioselectivity is an active area of research.
Data Tables
Table 1: Overview of Synthetic Strategies for Benzothiazole Derivatives
| Strategy | Description | Key Precursors | Advantages | Challenges |
| Established Pathways | Stepwise synthesis involving core formation and subsequent functionalization. | 2-Aminothiophenols, anilines, aldehydes, carboxylic acids. | Well-understood reaction mechanisms. | Often requires multiple steps, potentially leading to lower overall yields. |
| Microwave-Assisted | Use of microwave irradiation to accelerate reaction rates. | Similar to established pathways. | Reduced reaction times, higher yields, cleaner reactions. | Requires specialized equipment; optimization of reaction conditions may be necessary. |
| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel. | Simple, readily available starting materials. | High atom economy, reduced waste, and shorter synthesis time. | Compatibility of reagents and reaction conditions can be a challenge. |
| Catalytic Methods | Use of catalysts to improve reaction efficiency and selectivity. | Can utilize less reactive starting materials. | Lower catalyst loading, milder reaction conditions, potential for high regioselectivity. | Catalyst cost and removal can be a concern; development of highly selective catalysts is ongoing. |
Chemical Reactivity and Transformation Mechanisms
Detailed experimental or theoretical studies on the chemical reactivity and transformation mechanisms specifically for this compound are conspicuously absent from published literature. The following sections outline the areas where specific data for this compound is needed.
Nucleophilic Substitution Reactions on the Benzothiazole Scaffold
For many benzothiazole derivatives, the C2 position is susceptible to nucleophilic substitution, especially when substituted with a good leaving group like a halogen. The chlorine atom at the 2-position of this compound would be the expected site for such reactions. However, no specific studies detailing the reaction of this compound with various nucleophiles (e.g., amines, thiols, alkoxides) have been found. Data on reaction kinetics, yields, and the influence of the C4-methyl and C7-chloro groups on the reactivity of the C2 position are currently unavailable.
Oxidative and Reductive Transformations
The sulfur and nitrogen atoms in the benzothiazole ring can undergo oxidative and reductive transformations. Oxidation can lead to the formation of sulfoxides or sulfones, while reduction can affect the thiazole ring. There is no specific information available on the behavior of this compound under various oxidizing or reducing conditions.
Intramolecular Rearrangements and Cycloaddition Reactions
Benzothiazoles can participate in various rearrangement and cycloaddition reactions, often mediated by light or heat, leading to more complex heterocyclic systems. Research into whether this compound undergoes such transformations, for example, 1,3-dipolar cycloadditions, is not documented.
Palladium-Catalyzed Cross-Coupling and Other Metal-Mediated Transformations
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing heterocyclic compounds. The chlorine atom at the 7-position on the benzene ring of this compound could potentially serve as a handle for reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. Despite the prevalence of these methods for other benzothiazoles, specific examples, catalyst systems, or reaction conditions for this particular substrate have not been reported in the searched scientific literature.
Advanced Spectroscopic Characterization and Structural Elucidation Studies of 2,7 Dichloro 4 Methyl 1,3 Benzothiazole
Vibrational Spectroscopy Investigations (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides critical insights into the functional groups and skeletal structure of a molecule. The vibrational modes of 2,7-dichloro-4-methyl-1,3-benzothiazole are determined by the benzothiazole (B30560) bicyclic system and are influenced by its substituents: two chlorine atoms and one methyl group.
The analysis of the parent molecule, benzothiazole, provides a foundational understanding of the expected spectra. core.ac.ukresearchgate.net Theoretical and experimental studies on benzothiazole and its substituted derivatives have established assignments for its 36 normal vibrational modes. core.ac.uk For this compound, the key vibrational modes can be categorized as follows:
Aromatic C-H Vibrations: The benzene (B151609) moiety of the molecule has two adjacent aromatic protons. Their C-H stretching vibrations (νC-H) are expected in the 3100-3000 cm⁻¹ region. researchgate.net The out-of-plane C-H bending vibrations (γC-H) are highly characteristic of the substitution pattern and are anticipated to appear in the 900-800 cm⁻¹ range. researchgate.net
Methyl Group Vibrations: The methyl group at the C4 position will exhibit characteristic symmetric and asymmetric stretching vibrations (νCH₃) between 2980 and 2870 cm⁻¹. Bending vibrations, including asymmetric (δ_as CH₃) and symmetric (δ_s CH₃) modes, are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively. mdpi.com
Benzothiazole Ring Vibrations: The skeletal vibrations of the fused ring system produce a series of characteristic bands. The C=N stretching vibration of the thiazole (B1198619) ring is a strong indicator and typically appears in the 1650-1550 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations from both the benzene and thiazole rings will result in several bands between 1600 and 1400 cm⁻¹. researchgate.net
C-Cl Vibrations: The two chlorine substituents will give rise to C-Cl stretching vibrations (νC-Cl). These are typically strong in the FT-IR spectrum and appear in the 800-600 cm⁻¹ region. The exact position depends on the electronic environment of the carbon atom to which they are attached.
Computational studies using Density Functional Theory (DFT) on various benzothiazole derivatives have proven effective in predicting and assigning vibrational frequencies with high accuracy. core.ac.ukmdpi.comnih.gov Such an approach for this compound would be invaluable for a precise assignment of its FT-IR and FT-Raman spectra.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is predictive and based on data from analogous compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (FT-Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |
| Methyl C-H Stretch | 2980 - 2870 | Medium | Medium |
| C=N Stretch (Thiazole) | 1640 - 1580 | Medium-Strong | Medium |
| Aromatic C=C Stretch | 1600 - 1400 | Strong | Strong |
| Methyl Bending | 1460 - 1375 | Medium | Medium-Weak |
| Aromatic C-H Bend (out-of-plane) | 900 - 800 | Strong | Weak |
| C-Cl Stretch | 800 - 600 | Strong | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple.
Aromatic Protons: There are two protons on the benzene ring at positions C5 and C6. Due to their ortho relationship, they should appear as a doublet system (an AX or AB system). Their chemical shift would be in the aromatic region, likely between 7.0 and 8.0 ppm. The electron-withdrawing nature of the adjacent chlorine atom at C7 and the thiazole ring would shift these protons downfield.
Methyl Protons: The methyl group at C4 is attached to the aromatic ring. It will appear as a sharp singlet, as there are no adjacent protons to cause splitting. The chemical shift is expected in the range of 2.3-2.6 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
Aromatic and Heterocyclic Carbons: The seven sp²-hybridized carbons of the benzothiazole ring system are expected to resonate in the downfield region, typically from 110 to 160 ppm. The C2 carbon, being part of the C=N bond and flanked by two heteroatoms, is generally the most downfield signal of the ring system, often appearing above 150 ppm. mdpi.comnih.gov The carbons directly bonded to chlorine (C2 and C7) will experience a significant downfield shift due to the electronegativity of chlorine. The quaternary carbons (C3a, C4, C7, and C7a) can be identified by their lower intensity or through spectral editing techniques like DEPT.
Methyl Carbon: The sp³-hybridized carbon of the methyl group will appear as a single peak in the upfield region of the spectrum, typically between 15 and 25 ppm.
The use of the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT calculations has become a standard for accurately predicting ¹H and ¹³C NMR chemical shifts in benzothiazole derivatives, which aids in the definitive assignment of experimental spectra. mdpi.comresearchgate.netnih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on established substituent effects and data from analogous compounds.
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity (¹H) / Expected Type (¹³C) |
|---|---|---|---|
| ¹H | H5, H6 | 7.1 - 7.8 | d, d |
| -CH₃ (at C4) | 2.4 - 2.7 | s | |
| No proton at C2. | |||
| ¹³C | C2 | > 155 | Quaternary (C-Cl) |
| C3a | 145 - 155 | Quaternary | |
| C4 | 130 - 140 | Quaternary (C-CH₃) | |
| C5 | 120 - 130 | CH | |
| C6 | 120 - 130 | CH | |
| C7 | 125 - 135 | Quaternary (C-Cl) | |
| C7a | 115 - 125 | Quaternary | |
| -CH₃ | 15 - 25 | CH₃ |
Mass Spectrometric Elucidation of Molecular Structures
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₅Cl₂NS), high-resolution mass spectrometry (HRMS) would confirm the exact mass and molecular formula.
The key feature in the mass spectrum would be the molecular ion peak (M⁺˙). Due to the presence of two chlorine atoms, this peak would appear as a characteristic cluster of isotopic peaks (M⁺˙, [M+2]⁺˙, [M+4]⁺˙) with a relative intensity ratio of approximately 9:6:1, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways for benzothiazoles and related chlorinated aromatic compounds often involve:
Loss of a Chlorine Atom: Cleavage of a C-Cl bond to give an [M-Cl]⁺ ion.
Loss of a Methyl Radical: Ejection of the methyl group to form an [M-CH₃]⁺ ion.
Ring Cleavage: Fragmentation of the thiazole ring, which could involve the loss of HCN or a sulfur-containing radical. Studies on chlorinated benzothiazoles have shown complex fragmentation patterns that can be elucidated using techniques like LC-HR-MS/MS. nih.govresearchgate.net
Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are soft ionization methods that would likely produce a strong protonated molecular ion [M+H]⁺, minimizing initial fragmentation and clearly indicating the molecular weight.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported, analysis of related structures provides a clear picture of the expected geometry. nih.gov
The benzothiazole ring system is inherently planar. researchgate.net The analysis of crystal structures of various substituted benzothiazoles reveals that the fused benzene and thiazole rings are nearly coplanar. mdpi.com For this compound, it is expected that the molecule would adopt a planar conformation.
The crystal packing would be influenced by intermolecular interactions. While the molecule lacks strong hydrogen bond donors or acceptors, weak C-H···N or C-H···S interactions, as well as π–π stacking between the planar benzothiazole rings, are likely to be significant forces directing the supramolecular assembly in the crystal lattice. mdpi.com A full crystallographic analysis would provide precise data on bond lengths, bond angles, and torsional angles, confirming the planarity and revealing the details of intermolecular packing.
Correlation of Spectroscopic Data with Molecular Conformation and Electronic Structure
A complete understanding of this compound is achieved by correlating the experimental spectroscopic data with its computed molecular and electronic structure. DFT calculations are a powerful tool for this purpose. scirp.orgscirp.org
By optimizing the geometry of the molecule, theoretical bond lengths and angles can be calculated and would be expected to show good agreement with data from X-ray crystallography if it were available. core.ac.uk This optimized geometry serves as the basis for calculating other properties:
Vibrational Frequencies: Theoretical vibrational analysis allows for the direct correlation of calculated frequencies with experimental FT-IR and FT-Raman bands, enabling a confident assignment of each spectral feature to a specific molecular motion. nih.gov
NMR Chemical Shifts: The correlation between GIAO-calculated and experimental NMR shifts confirms the structural assignment. researchgate.net Deviations can often be explained by solvent effects or specific electronic interactions.
Electronic Structure: Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insight into the molecule's reactivity and electronic properties. mdpi.comresearchgate.net The energy gap between the HOMO and LUMO is related to the molecule's electronic absorption characteristics and chemical stability. The electron-withdrawing chloro groups and the electron-donating methyl group are expected to significantly influence the energies and distributions of these orbitals. Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. scirp.org
Theoretical and Computational Chemistry Investigations of 2,7 Dichloro 4 Methyl 1,3 Benzothiazole
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure
There is no specific research available detailing DFT or ab initio calculations for 2,7-Dichloro-4-methyl-1,3-benzothiazole. Such studies are fundamental for understanding the electronic properties of a molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
No targeted Frontier Molecular Orbital analysis, which is crucial for predicting chemical reactivity and electronic transitions, has been published for this compound. While studies on other benzothiazole (B30560) derivatives exist, these findings cannot be directly extrapolated due to the sensitive dependence of electronic properties on the specific arrangement of substituents.
Electrostatic Potential and Charge Distribution Mapping
Similarly, there are no available Molecular Electrostatic Potential (MEP) maps or detailed charge distribution analyses for this compound. This information is key to understanding electrophilic and nucleophilic sites and predicting intermolecular interactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics simulations provide insight into the conformational flexibility and interaction of molecules over time. Currently, there are no published MD simulation studies specifically investigating this compound to analyze its conformational landscape or its interactions with other molecules or biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While numerous QSAR studies have been conducted on various classes of benzothiazole derivatives for activities ranging from antimicrobial to anticancer, no studies have been identified that include this compound in their dataset or develop a specific model based on its structure.
Molecular Docking Studies for Ligand-Target Interactions (Mechanistic Insight)
Molecular docking is a computational technique used to predict how a small molecule might bind to a macromolecular target. This is instrumental in drug discovery for understanding potential mechanisms of action. A review of the literature indicates that no molecular docking studies have been performed or published for this compound against any specific biological target.
Prediction of Reaction Pathways and Mechanistic Intermediates
While general synthetic routes for producing the benzothiazole scaffold are well-established, specific computational studies predicting the detailed reaction pathways, transition states, and mechanistic intermediates for the synthesis or subsequent reactions of this compound are absent from the available literature.
Derivatization Strategies and Structure Activity Relationship Sar Elucidation of 2,7 Dichloro 4 Methyl 1,3 Benzothiazole Analogs
Design Principles for Benzothiazole (B30560) Derivative Synthesis
The synthesis of benzothiazole analogs is guided by principles aimed at exploring the chemical space around the core structure to enhance potency, selectivity, and pharmacokinetic properties. A primary strategy involves the condensation of appropriately substituted 2-aminothiophenols with various electrophilic reagents such as aldehydes, acyl chlorides, or nitriles. mdpi.comthieme-connect.de For derivatives of 2,7-dichloro-4-methyl-1,3-benzothiazole, the synthesis would begin with 2-amino-3,6-dichloro-5-methylthiophenol. The design of new analogs focuses on systematically altering substituents at different positions of the benzothiazole ring system to probe their interactions with biological targets. rjptonline.org
While the parent structure is substituted at positions 2, 4, and 7, the remaining positions on the benzene (B151609) ring (C5 and C6) are available for further modification. The nature and position of substituents on the benzenoid portion of the benzothiazole scaffold are critical determinants of biological activity. researchgate.net The introduction of electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) can significantly alter the electronic properties of the entire molecule, affecting its ability to interact with biological targets. nih.govnih.gov For instance, studies on other benzothiazole series have shown that the presence of a nitro or cyano group at the C6 position can increase antiproliferative activity. nih.gov Halogen atoms, such as the chlorine already present at C7, are known to enhance membrane permeability and can participate in halogen bonding with biological macromolecules. The methyl group at C4 provides a lipophilic character and steric bulk that can influence binding orientation. Further substitutions would aim to optimize these properties.
Table 1: Influence of Benzene Ring Substituents on Benzothiazole Activity
| Position | Substituent Type | General Effect on Biological Activity | Reference |
|---|---|---|---|
| C5/C6 | Electron-Withdrawing (e.g., -NO2, -CN) | Often increases antiproliferative and anticancer activity. | nih.gov |
| C5/C6 | Electron-Donating (e.g., -OCH3, -CH3) | Can enhance antimicrobial activity; effect is target-dependent. | researchgate.netnih.gov |
| C5/C6 | Halogens (e.g., -F, -Cl) | Can increase lipophilicity and binding affinity. | nih.govchemistryjournal.net |
This table is a generalized representation based on studies of various benzothiazole derivatives.
The C2 position of the thiazole (B1198619) ring is the most frequently modified site in the design of benzothiazole derivatives. nih.govresearchgate.net This position is readily functionalized, allowing for the introduction of a wide variety of substituents, which can profoundly impact the molecule's pharmacological profile. The versatility of C2 substitution allows for the exploration of diverse chemical functionalities, from simple alkyl or aryl groups to complex heterocyclic systems. nih.govnih.gov For example, attaching a 4-aminophenyl group at the C2 position has led to compounds with significant antitumor activity. chemistryjournal.net The introduction of different aryl groups can modulate the planarity and hydrophobic character of the molecule, which is often crucial for intercalation with DNA or fitting into the hydrophobic pockets of enzymes. mdpi.com
Table 2: Impact of C2-Position Modifications on Benzothiazole Analogs
| C2-Substituent | Resulting Biological Activity | Rationale for Activity | Reference |
|---|---|---|---|
| (Substituted) Phenyl Groups | Anticancer, Antimicrobial | Enhances π-π stacking interactions, modulates lipophilicity. | chemistryjournal.netnih.gov |
| Amino Groups / Hydrazones | MAO Inhibition, Antimicrobial | Provides hydrogen bonding capabilities. | mdpi.commdpi.com |
| Heterocyclic Rings (e.g., Thiophene) | Anticancer, Antimicrobial | Introduces additional binding interactions and alters electronic properties. | nih.gov |
This table is a generalized representation based on studies of various benzothiazole derivatives.
A prominent and successful strategy in modern drug design is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, dual-action, or an improved pharmacokinetic profile. nih.gov Benzothiazole scaffolds, including the this compound core, are excellent candidates for this approach.
Pyrimidines: Hybridization of benzothiazole with pyrimidine (B1678525) has been explored to create potent enzyme inhibitors. For example, benzothiazol-2-yl acetonitrile (B52724) pyrimidine derivatives have been identified as inhibitors of c-Jun N-terminal kinase-3 (JNK-3), a target for inflammatory disorders. nih.gov
Hydrazones: The incorporation of a hydrazone linker (-NH-N=CH-) connected to another aromatic or heterocyclic system is a common strategy. Benzothiazole-hydrazone derivatives have been synthesized as selective inhibitors of human monoamine oxidase-B (hMAO-B), an enzyme implicated in neurodegenerative diseases. mdpi.com
Other Heterocycles: Benzothiazoles have been successfully combined with various other scaffolds, such as 1,2,3-triazoles and piperazine, to generate novel anticancer agents. nih.gov This approach aims to create molecules that can interact with multiple targets or have improved drug-like properties.
Mechanistic Structure-Activity Relationship Studies in Biological Systems
Understanding the SAR of this compound analogs requires detailed mechanistic studies to elucidate how these molecules interact with their biological targets at a molecular level. rjptonline.orgnih.gov These studies bridge the gap between chemical structure and biological effect, providing crucial insights for rational drug design.
In silico techniques, particularly molecular docking, are invaluable tools for predicting and understanding the binding modes of benzothiazole derivatives within the active sites of target proteins. nih.govaip.org These computational studies can reveal key interactions, such as:
Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, often forming crucial interactions with amino acid residues like asparagine or methionine in enzyme active sites. nih.govaip.org
Hydrophobic Interactions: The fused benzene ring and other aromatic substituents are critical for establishing hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. mdpi.com The chloro and methyl groups of the parent compound contribute significantly to these interactions.
π-π Stacking: The planar aromatic system of the benzothiazole core can engage in π-π stacking with aromatic amino acid residues such as tryptophan, phenylalanine, or tyrosine, which can significantly stabilize the ligand-protein complex. mdpi.com
Molecular dynamics (MD) simulations can further refine these findings by modeling the dynamic behavior of the ligand-protein complex over time, confirming the stability of the predicted binding poses and key interactions. aip.org
The benzothiazole scaffold has been identified as a "privileged structure" due to its ability to serve as a ligand for a diverse range of biological targets, particularly enzymes and receptors. rjptonline.orgtandfonline.com SAR studies are crucial for optimizing the potency and selectivity of these interactions.
Enzyme Inhibition: Benzothiazole derivatives have been shown to inhibit a wide array of enzymes. For instance, certain analogs act as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain and inflammation. nih.govnih.gov SAR studies in this context have revealed that the placement of trifluoromethyl groups on an attached phenyl ring is well-tolerated by the enzymes. nih.govnih.gov Other studies have identified benzothiazoles as inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial folate synthesis, and vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy. mdpi.comnih.gov
Receptor Antagonism: The benzothiazole moiety is also present in drugs that act on receptors. For example, some derivatives have been investigated as dopamine (B1211576) D4 receptor antagonists, which are of interest for treating psychiatric disorders. wikipedia.org
In each case, systematic modification of the benzothiazole core—by altering substituents on the benzene ring or at the C2-position—allows researchers to map the chemical features required for potent and selective inhibition or antagonism.
Table 3: Examples of Enzymes Inhibited by Benzothiazole Derivatives
| Enzyme Target | Therapeutic Area | Key Structural Features for Inhibition | Reference |
|---|---|---|---|
| Dihydropteroate Synthase (DHPS) | Antibacterial | Sulfonamide and pyrazolone (B3327878) moieties. | mdpi.com |
| sEH/FAAH | Pain/Inflammation | Phenyl groups with electron-withdrawing substituents. | nih.govnih.gov |
| c-Jun N-terminal kinase-3 (JNK-3) | Anti-inflammatory | Acetonitrile pyrimidine group at C2. | nih.gov |
| Monoamine Oxidase B (MAO-B) | Neuroprotection | Hydrazone linker with a heteroaryl group. | mdpi.com |
| VEGFR-2 | Anticancer | Thiazolidinedione moieties. | nih.gov |
Investigation of Oxidative Stress Induction Pathways
The specific pathways through which this compound induces oxidative stress have not been fully elucidated in publicly available research. However, studies on related chemical structures and other benzothiazole derivatives provide insights into potential mechanisms.
Halogenated heterocyclic compounds can induce oxidative stress through several mechanisms. A primary pathway involves the generation of reactive oxygen species (ROS), which are highly reactive molecules containing oxygen that can damage cell structures, including lipids, proteins, and DNA. nih.gov This increase in ROS can overwhelm the cell's antioxidant defense systems.
Another key mechanism is the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant. nih.gov The electrophilic nature of certain metabolites of chlorinated compounds can lead to their conjugation with GSH, thereby depleting its cellular stores and rendering the cell more vulnerable to oxidative damage. Research on 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a chlorinated furanone, demonstrated a rapid, dose-dependent increase in ROS production and a concurrent depletion of GSH in murine cell lines. nih.gov While structurally different, this highlights a plausible mechanism for chlorinated heterocyclic compounds.
Furthermore, some thiazole derivatives have been shown to modulate the activity of antioxidant enzymes such as superoxide (B77818) dismutase and catalase, which are crucial for detoxifying ROS. researchgate.net Alteration of these enzyme activities can disrupt the cellular redox balance, leading to a state of oxidative stress. Studies in zebrafish have shown that exposure to some benzothiazoles can lead to oxidative damage, evidenced by abnormal expression of genes related to oxidative stress.
Correlation of Structural Features with Specific Biological Pathway Modulation
The correlation between the structural features of this compound analogs and the modulation of specific biological pathways is inferred from broader studies on the benzothiazole class of compounds. The positions and chemical nature of substituents on the benzothiazole ring system are critical determinants of their interaction with biological targets and subsequent pathway modulation. pharmacyjournal.innih.gov
The active sites for substitution on the benzothiazole molecule are primarily positions 2, 4, 5, 6, and 7. pharmacyjournal.in
Position 2: This is a common site for derivatization. Attaching substituted phenyl groups at this position has been linked to anticancer, anti-inflammatory, and anticonvulsant activities. pharmacyjournal.in The electronic properties of the substituent on the phenyl ring further refine the activity.
Positions 6 and 7: Substitutions on the benzene ring moiety significantly impact biological activity. Halogen atoms, like the chlorine at position 7, are known to increase the potency of compounds in some assays. pharmacyjournal.in Electron-withdrawing groups in this region can be crucial for interactions within the binding pockets of target enzymes or receptors. nih.gov The presence of a second chlorine atom at position 2 would further enhance the electrophilic character of the molecule.
Studies on 1,4-benzothiazine analogs have shown that modifications to the heterocyclic skeleton and side chains directly impact apoptosis-inducing activity by modulating caspase activation pathways. nih.gov For example, replacing a hydroxyl group in the side chain with a less polar ether or an olefin increased apoptotic activity, indicating that lipophilicity and the potential for hydrogen bonding are key structural features. nih.gov
The table below summarizes general structure-activity relationships for various benzothiazole derivatives, providing a framework for understanding how the specific features of this compound might contribute to its biological profile.
| Position of Substitution | Substituent Type | Observed Biological Activity Modulation | Reference |
|---|---|---|---|
| 2 | Substituted Phenyl Groups | Anticancer, Anti-inflammatory, Anticonvulsant | pharmacyjournal.in |
| 2 | Amino, Thiol, Pyrazoline moieties | General enhancement of biological activity | pharmacyjournal.in |
| 5 | Halogen atoms (-Cl, -F) | Increased potency | pharmacyjournal.in |
| 6 | -OH, -OCH3, -CH3 | Increased potency | pharmacyjournal.in |
| General | Hydrophobic moieties | Enhanced cytotoxic activity | pharmacyjournal.in |
| General | Chloro group | Enhanced anticancer activity | pharmacyjournal.in |
Investigations of Biological System Interactions and Mechanistic Pathways of 2,7 Dichloro 4 Methyl 1,3 Benzothiazole and Its Derivatives
Mechanistic Studies of Antimicrobial Action (In Vitro)
The antimicrobial properties of benzothiazole (B30560) derivatives have been a subject of significant research, revealing their potential to combat various pathogenic microorganisms. This section focuses on the in vitro studies that have elucidated the mechanisms behind their antibacterial and antifungal activities.
Interactions with Bacterial Molecular Targets (e.g., DNA Gyrase, Aldose Reductase)
Benzothiazole-based compounds have been identified as promising antibacterial agents due to their ability to inhibit essential bacterial enzymes. researchgate.net A primary target for these compounds is the bacterial type IIA topoisomerase, DNA gyrase, which is crucial for maintaining the correct topology of DNA during replication, transcription, and repair. nih.gov Inhibition of DNA gyrase leads to the cessation of these vital processes and ultimately results in bacterial cell death. sci-hub.se
Specifically, benzothiazole derivatives have been developed as ATP-competitive inhibitors of the GyrB subunit of DNA gyrase. acs.org Some of these derivatives also demonstrate inhibitory activity against topoisomerase IV, another type IIA topoisomerase with a similar structure and function to DNA gyrase. nih.govsci-hub.se The ability to target both DNA gyrase and topoisomerase IV contributes to the potent antibacterial activity of these compounds. nih.gov Molecular docking studies have further illuminated the interactions between benzothiazole derivatives and their bacterial targets. For instance, certain benzothiazole-thiazole hybrids have shown strong binding interactions with E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. nih.gov
While aldose reductase is a known therapeutic target, the available literature does not specifically detail the interaction of 2,7-Dichloro-4-methyl-1,3-benzothiazole or its direct derivatives with this enzyme as a primary antimicrobial mechanism. The main focus of mechanistic studies for the antibacterial action of this class of compounds remains on the inhibition of DNA gyrase and topoisomerase IV.
Broad-Spectrum Antibacterial Activity Profiling (Gram-Positive and Gram-Negative)
Derivatives of benzothiazole have demonstrated a wide range of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govrsc.org Structure-activity relationship (SAR) studies have been instrumental in optimizing the antibacterial potency of these compounds. For example, the introduction of electron-withdrawing groups, such as nitro and halogens, has been shown to enhance antimicrobial activity. nih.gov Specifically, substitutions at the 7th position of the benzothiazole ring with methyl or bromo groups have been found to augment antibacterial action. nih.gov
The minimum inhibitory concentration (MIC) is a key measure of the in vitro antibacterial efficacy of a compound. Numerous studies have reported the MIC values of various benzothiazole derivatives against a panel of pathogenic bacteria. For instance, a series of benzothiazole–thiazole (B1198619) hybrids exhibited strong inhibition zones and low MIC values, with some compounds showing potency comparable to standard antibiotics. nih.gov One notable derivative, N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide, displayed broad-spectrum activity with MIC values ranging from 3.91 to 62.5 µg/ml against all tested bacterial strains. rsc.org
Below is an interactive data table summarizing the in vitro antibacterial activity of selected benzothiazole derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Benzothiazole-thiazole hybrid (4b) | S. aureus | 3.90 |
| Benzothiazole-thiazole hybrid (4b) | B. subtilis | 7.81 |
| Benzothiazole-thiazole hybrid (4b) | E. coli | 7.81 |
| Benzothiazole-thiazole hybrid (4b) | P. aeruginosa | 15.63 |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | S. aureus | 15.6 |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | E. coli | 7.81 |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | S. typhi | 15.6 |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | K. pneumoniae | 3.91 |
Elucidation of Fungal Growth Inhibition Mechanisms
In addition to their antibacterial properties, certain benzothiazole derivatives have also shown promise as antifungal agents. The mechanisms underlying their fungal growth inhibition are under investigation, with some studies pointing towards the inhibition of key fungal enzymes.
One potential target for the antifungal action of benzothiazole derivatives is cytochrome P450 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to impaired membrane function and ultimately inhibiting fungal growth. Molecular docking studies with benzothiazole–thiazole hybrids have revealed strong binding interactions with this enzyme, supporting its role as a potential target. nih.gov
The antifungal activity of these compounds has been evaluated against a range of fungal species, including Aspergillus niger, Aspergillus oryzae, and Candida albicans. nih.gov The broad-spectrum nature of their antimicrobial activity highlights the potential of the benzothiazole scaffold in developing new antifungal agents. Further research is needed to fully elucidate the specific molecular interactions and downstream cellular effects that contribute to the fungal growth inhibition observed with these compounds.
Mechanistic Studies of Anti-proliferative Action in Cell-Based Models (In Vitro)
The anti-proliferative properties of benzothiazole derivatives have been extensively studied in various cancer cell lines. These in vitro studies have provided valuable insights into the mechanisms by which these compounds inhibit cancer cell growth and induce cell death.
Inhibition of Cancer Cell Line Growth (In Vitro IC50/EC50 Studies Focused on Mechanism)
A significant body of research has demonstrated the cytotoxic effects of benzothiazole derivatives against a wide array of human cancer cell lines. nih.govtandfonline.com The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. Numerous studies have reported potent anti-proliferative activity, with some derivatives exhibiting IC50 values in the nanomolar to low micromolar range. nih.govnih.govnih.gov
For example, a novel benzothiazole derivative, PB11, was found to be highly cytotoxic to U87 glioblastoma and HeLa cervix cancer cells, with IC50 values below 50 nM. nih.gov Another study reported a dichlorophenyl-containing chlorobenzothiazole derivative with potent activity against nine different cancer cell lines, with GI50 values ranging from 1.60 µM to 71.8 nM. nih.gov The anti-proliferative activity of these compounds is often linked to their ability to interfere with critical cellular processes in cancer cells.
The following interactive data table presents the IC50 values of selected benzothiazole derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Dichlorophenyl containing chlorobenzothiazole (51) | Non-small cell lung cancer (HOP-92) | 0.0718 |
| Naphthalimide derivative (67) | Colon (HT-29) | 3.47 |
| Naphthalimide derivative (67) | Lung (A549) | 3.89 |
| Naphthalimide derivative (67) | Breast (MCF-7) | 5.08 |
| Benzothiazole derivative (6b) | Breast (MCF-7) | 5.15 |
| Benzothiazole derivative (5c) | Breast (MCF-7) | 7.39 |
| Benzothiazole derivative (5d) | Breast (MCF-7) | 7.56 |
| Benzothiazole derivative (4) | Breast (MCF-7) | 8.64 |
Induction of Apoptosis or Cell Death Pathways
A primary mechanism through which benzothiazole derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. nih.gov The ability of these compounds to trigger apoptosis in cancer cells is a key indicator of their therapeutic potential. nih.gov
Studies have shown that benzothiazole derivatives can activate the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases that execute the apoptotic program. nih.gov Treatment with certain benzothiazole derivatives has been shown to increase the generation of reactive oxygen species (ROS) and cause a loss of mitochondrial transmembrane potential, both of which are key events in the intrinsic apoptotic pathway. nih.govresearchgate.net
In addition to the mitochondrial pathway, some benzothiazole derivatives have been found to influence other signaling pathways involved in cell survival and proliferation. For instance, the novel derivative PB11 has been shown to induce apoptosis in human cancer cell lines via the PI3K/AKT signaling pathway. nih.gov Furthermore, some derivatives have been observed to enhance the levels of caspase-3, a key executioner caspase in the apoptotic cascade. tandfonline.comnih.gov The multifaceted ability of benzothiazole derivatives to induce apoptosis through various molecular pathways underscores their potential as anti-cancer agents.
Interference with DNA Replication and Repair Mechanisms
Benzothiazole derivatives have been identified as promising antibacterial agents through their interference with essential DNA processes. These compounds can act as inhibitors of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for maintaining the correct topology of DNA during replication, transcription, repair, and decatenation. nih.gov
The mechanism of action involves the binding of the benzothiazole scaffold to the enzyme-DNA complex. For instance, certain benzothiazole-based inhibitors target the GyrB and ParE subunits of DNA gyrase and topoisomerase IV, respectively, which are responsible for ATP-binding. nih.gov Structure-activity relationship studies have shown that the benzothiazole core can engage in cation-π interactions with key amino acid residues, such as Arg84, in the binding site. Furthermore, a carboxylate group at position 6 of the benzothiazole ring can form a strong salt bridge with another residue, Arg144, enhancing the binding affinity. nih.gov By inhibiting these enzymes, the benzothiazole derivatives effectively halt DNA replication and repair, leading to bacterial cell death.
Anti-tubercular Activity: Target-Specific Mechanistic Investigations (e.g., DprE1 Inhibition)
A significant area of investigation for benzothiazole derivatives is their potent anti-tubercular activity, which is primarily achieved through the inhibition of the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govnih.govvlifesciences.comsci-hub.st DprE1 is a critical flavoenzyme involved in the biosynthesis of essential components of the Mycobacterium tuberculosis cell wall, namely arabinogalactan and lipoarabinomannan. nih.govsci-hub.st Its inhibition disrupts the formation of the cell wall, making it a highly vulnerable target for anti-tubercular drugs. nih.govplos.org
Many potent benzothiazole-related compounds, such as benzothiazinones (BTZs), function as covalent inhibitors of DprE1. nih.govplos.org The mechanism involves the compound acting as a prodrug. The nitro group present on the benzothiazinone core is reduced to a reactive nitroso derivative. This reactive form then forms an irreversible covalent bond with a cysteine residue (Cys387) in the active site of the DprE1 enzyme. nih.govplos.org This "suicide substrate" mechanism leads to the irreversible inhibition of the enzyme, blocking cell wall synthesis and ultimately causing bacterial death. nih.gov Several DprE1 inhibitors, including BTZ043 and Macozinone (PBTZ169), have demonstrated promising inhibitory activity in preclinical studies. nih.govplos.org
| Inhibitor Class | Example Compound(s) | Target Enzyme | Mechanism of Action | Key Residue Interaction |
|---|---|---|---|---|
| Benzothiazinones (BTZ) | BTZ043, Macozinone (PBTZ169) | DprE1 | Irreversible covalent inhibition | Cys387 |
| Benzothiazolylpyrimidine-5-carboxamides | Compounds 7a, 7o | DprE1 | Selective inhibition | Not specified |
Other Biological Activities: Mechanistic Insights (e.g., Anti-inflammatory, Anti-diabetic)
Beyond their antimicrobial properties, benzothiazole derivatives have demonstrated a range of other biological activities, including anti-inflammatory and anti-diabetic effects.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of various diseases. nih.gov Certain novel benzothiazole derivatives have been shown to possess dual anti-inflammatory and anticancer properties. For example, the compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) has been shown to significantly decrease the activity of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Mechanistic studies have revealed that this activity is linked to the inhibition of key signaling pathways, including the AKT and ERK pathways, which are crucial in regulating inflammation and cell proliferation. nih.gov
Anti-diabetic Activity
The benzothiazole scaffold is a promising framework for the development of anti-diabetic agents. researchgate.netmdpi.com Derivatives have been shown to act through multiple mechanisms to control hyperglycemia and related complications.
One key target is the enzyme aldose reductase (ALR2). nih.gov This enzyme is part of the polyol pathway, which, when overactivated during hyperglycemia, leads to the accumulation of sorbitol and contributes to diabetic complications like neuropathy and retinopathy. nih.gov Benzothiazole derivatives, such as zopolrestat, can inhibit ALR2, thereby mitigating these complications. researchgate.netnih.gov The benzothiazole base is a primary source of interaction with the enzyme's active site and its cofactor through various hydrophobic interactions. nih.gov
Another important mechanism is the agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). mdpi.comnih.gov PPAR-γ is a nuclear receptor that regulates genes involved in glucose and lipid metabolism. mdpi.com Agonists of this receptor, like the drug pioglitazone, are used to treat type 2 diabetes. Studies have shown that certain 2-aminobenzothiazole derivatives exhibit high affinity for PPAR-γ, suggesting they can improve insulin sensitivity and reduce blood glucose levels through this pathway. mdpi.com Some compounds have shown a dual effect, capable of both inhibiting ALR2 and acting as PPAR-γ agonists, making them promising candidates for multifunctional anti-diabetic drugs. nih.gov
| Mechanism | Molecular Target | Therapeutic Effect | Example Compound(s) |
|---|---|---|---|
| Enzyme Inhibition | Aldose Reductase (ALR2) | Prevention of diabetic complications (neuropathy, retinopathy) | Zopolrestat, Compound 8d |
| Receptor Agonism | PPAR-γ | Improved insulin sensitivity, reduced blood glucose | Pioglitazone (reference), Compounds 3b, 4y |
Explorations in Advanced Chemical Systems and Materials Science for 2,7 Dichloro 4 Methyl 1,3 Benzothiazole
Applications as Chemical Probes and Sensing Agents
The inherent aromatic and heterocyclic structure of benzothiazoles makes them excellent candidates for the development of chemical sensors. The electron-rich nature of the thiazole (B1198619) ring, combined with the benzene (B151609) ring, provides a platform for various photophysical processes that can be modulated by the presence of specific analytes.
Derivatives of the benzothiazole (B30560) family are widely recognized for their fluorescent properties and have been developed into probes for biological imaging. These molecules can exhibit desirable characteristics such as large Stokes shifts, high quantum yields, and sensitivity to the local environment (solvatochromism). These properties are often governed by photophysical mechanisms like intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT).
The lipophilicity, influenced by the chloro and methyl groups, would be a key determinant of cellular localization. Generally, lipophilic dyes tend to accumulate in lipid-rich environments such as cell membranes or lipid droplets. Specific targeting could be achieved by further functionalization of the benzothiazole core.
Benzothiazole-based compounds have been successfully employed as colorimetric sensors for various metal ions, including Zn²⁺, Cu²⁺, Ni²⁺, and Fe³⁺. The sensing mechanism typically involves the coordination of the heteroatoms (nitrogen and sulfur) in the thiazole ring with the target ion. This interaction alters the electronic properties of the conjugated system, leading to a change in the absorption spectrum that is visible to the naked eye.
A sensor based on 2,7-Dichloro-4-methyl-1,3-benzothiazole could be designed by introducing a suitable chelating group that would bind to a specific ion. The electron-withdrawing nature of the chlorine atoms could enhance the acidity of nearby protons or influence the binding affinity of the chelating moiety, potentially tuning the selectivity and sensitivity of the sensor. The change in the intramolecular charge transfer upon ion binding would be the primary source of the colorimetric response.
Roles in Advanced Organic Synthesis (e.g., Building Blocks, Reagents, Catalysts)
Benzothiazoles are valuable heterocyclic building blocks in organic synthesis, particularly in medicinal chemistry and materials science. The benzothiazole ring is a stable aromatic system that can be functionalized at various positions.
This compound itself is a functionalized molecule that can serve as a versatile intermediate. The chlorine atom at the 2-position is particularly reactive towards nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This makes the compound a useful precursor for synthesizing more complex molecules. The chlorine at the 7-position and the methyl group at the 4-position offer further sites for modification, either directly or by influencing the reactivity of the benzene ring in electrophilic substitution reactions.
Common synthetic transformations involving similar 2-chlorobenzothiazoles include reactions with amines, thiols, and alcohols to create libraries of 2-substituted benzothiazole derivatives for various applications, including drug discovery.
Integration into Polymer Science and Advanced Materials
The rigid, planar structure and unique electronic properties of the benzothiazole core make it an attractive component for advanced materials, including functional polymers. Benzothiadiazole (a related structure) is a well-known electron-acceptor unit used in the synthesis of conjugated polymers for organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Incorporating This compound into a polymer backbone could impart specific electronic or physical properties. For instance, it could be used as a monomer in polymerization reactions. The dichlorinated nature of the molecule could be exploited in cross-coupling reactions (e.g., Suzuki or Stille coupling) to build a polymer chain. The resulting polymer would likely possess high thermal stability due to the aromatic nature of the repeating unit. The electronic properties of such a polymer would be influenced by the electron-withdrawing character of the benzothiazole unit, making it a potential candidate for use in electron-transporting materials. One Korean patent mentions the use of this compound in a chemical mechanical polishing slurry, suggesting a role in materials processing.
Corrosion Inhibition Mechanisms and Material Protection
Benzothiazole and its derivatives are well-established corrosion inhibitors for various metals and alloys, particularly copper and steel, in different corrosive environments. Their effectiveness stems from their ability to adsorb onto the metal surface and form a protective film.
The inhibition mechanism involves the interaction of the lone pair of electrons on the nitrogen and sulfur atoms with the vacant d-orbitals of the metal. This leads to the formation of a coordinate bond, resulting in a stable, adsorbed layer that acts as a barrier to corrosive agents. The efficiency of inhibition is highly dependent on the substituents on the benzothiazole ring.
For This compound , the presence of heteroatoms (N and S) is the primary driver for its potential as a corrosion inhibitor. The adsorption process would likely involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding). The chlorine and methyl substituents would modulate the electron density on the heterocyclic ring, thereby influencing the strength of the interaction with the metal surface. The planarity of the molecule would allow for efficient packing on the surface, contributing to the formation of a dense and stable protective layer.
Table 2: Potential Corrosion Inhibition Mechanisms for this compound
| Mechanism | Description | Role of Molecular Features |
|---|---|---|
| Adsorption | Spontaneous formation of a film on the metal surface. | Lone pairs on N and S atoms facilitate bonding to the metal. The π-electrons of the aromatic system also contribute to adsorption. |
| Protective Film Formation | The adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment. | Planar structure allows for high surface coverage. Substituents (Cl, CH₃) influence the packing and stability of the film. |
| Active Site Blocking | The inhibitor molecule preferentially adsorbs at active sites on the metal surface, preventing electrochemical corrosion reactions. | The electron density distribution, modified by the substituents, determines the affinity for anodic and cathodic sites. |
Q & A
Q. What are the established synthetic routes for 2,7-Dichloro-4-methyl-1,3-benzothiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted thioamide precursors under reflux conditions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in DMSO for 18 hours, followed by distillation and crystallization in water-ethanol mixtures to achieve ~65% yield . Solvent choice (e.g., DMSO for high polarity) and reaction time are critical for minimizing side products. Post-synthesis purification via column chromatography (e.g., 40% ethyl acetate in chloroform) and recrystallization ensures structural validation through melting point analysis and spectroscopic techniques (IR, NMR) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- IR Spectroscopy : Confirm functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹, thiazole ring vibrations at 1500–1600 cm⁻¹) .
- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.5–3.0 ppm) .
- X-ray Crystallography : Resolve bond lengths and angles using SHELXL for refinement. For example, dihedral angles between aromatic rings (e.g., 64.11° in benzothiazole derivatives) validate spatial arrangements .
Q. What preliminary assays are recommended to screen the biological activity of this compound?
- Methodological Answer : Prioritize in vitro assays:
- Antimicrobial Testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values as indicators .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., HIV-1 protease, COX-2) using AutoDock Vina to prioritize in vivo studies .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of benzothiazole derivatives?
- Methodological Answer : Use SHELX programs to refine high-resolution X-ray data. For instance, discrepancies in dihedral angles (e.g., 5.59° vs. 2.45° between rings) may arise from packing forces or hydrogen bonding (e.g., C–H···N interactions at 3.58 Å). Compare thermal displacement parameters (Uiso) to distinguish static disorder from dynamic motion . Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to reconcile experimental and theoretical geometries .
Q. What strategies optimize regioselectivity in electrophilic substitutions on the benzothiazole core?
- Methodological Answer :
- Directing Groups : Introduce electron-donating groups (e.g., -NH₂) at position 2 to direct electrophiles to position 6.
- Lewis Acid Catalysis : Use AlCl₃ or FeCl₃ to stabilize transition states in halogenation reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-deficient positions . Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry .
Q. How should researchers address conflicting biological activity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., pH, serum content) to control for false positives .
- Meta-Analysis : Pool data from multiple studies (e.g., MIC values for antimicrobial activity) and apply statistical models (e.g., random-effects) to identify outliers .
- Mechanistic Studies : Use CRISPR-Cas9 gene editing to validate target engagement (e.g., knock out putative protein targets) .
Data Interpretation and Reporting
Q. What criteria ensure robust structure-activity relationship (SAR) analysis for benzothiazole derivatives?
- Methodological Answer :
- Parameterization : Quantify electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) properties using QSAR tools (e.g., MOE).
- Cross-Validation : Compare bioactivity trends across analogues (e.g., 4-methyl vs. 4-fluoro substitutions) to isolate critical substituents .
- Crystallographic Correlations : Link activity to molecular interactions (e.g., π-π stacking at 3.56–3.75 Å in crystal structures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
